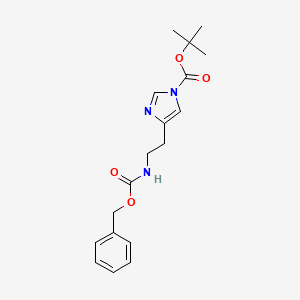

N-Boc N-Carboxybenzyl Histamine

Description

Significance of Histamine (B1213489) and its Derivatives in Synthetic Organic Chemistry

Histamine, a biogenic amine, is a molecule of significant physiological importance, involved in local immune responses, gastric acid secretion, and neurotransmission. wikipedia.orgnih.gov Its derivatives are of great interest in medicinal chemistry due to their potential to modulate these biological pathways. google.comrsc.orgnih.gov The synthesis of novel histamine-related compounds is a key area of research for developing new therapeutic agents. nih.govnih.gov The imidazole (B134444) ring and the primary amine of histamine provide multiple reactive sites, making it a versatile scaffold for creating diverse chemical libraries. However, this reactivity also presents a challenge in synthetic chemistry, necessitating the use of protecting groups to achieve selective modifications. mdpi.com

Role of Orthogonal Protecting Groups in Complex Molecule Synthesis

The synthesis of complex molecules often requires a series of reactions performed in a specific sequence. bham.ac.uk Protecting groups are essential tools that allow chemists to control the reactivity of different functional groups within a molecule. jocpr.comnumberanalytics.com Orthogonal protecting groups are a particularly powerful strategy, as they can be removed under different, specific conditions without affecting each other. fiveable.menumberanalytics.comntu.edu.sg This allows for the sequential deprotection and reaction of different parts of the molecule, providing a high degree of control over the synthetic process. bham.ac.uknumberanalytics.com

The tert-butoxycarbonyl (Boc) protecting group was introduced in the 1960s and has since become a cornerstone of peptide synthesis and general organic synthesis. numberanalytics.com Its popularity stems from its ease of introduction and its stability to a wide range of reaction conditions, yet it can be readily removed under acidic conditions. numberanalytics.comorganic-chemistry.orgresearchgate.netsemanticscholar.org

The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis. numberanalytics.comwikipedia.org It is typically installed using benzyl (B1604629) chloroformate and is stable to many reagents but can be cleaved by catalytic hydrogenolysis. numberanalytics.comwikipedia.orgorganic-chemistry.org

The presence of two distinct nitrogen atoms in histamine—one in the imidazole ring and one in the ethylamine (B1201723) side chain—presents a synthetic challenge. To selectively functionalize one nitrogen over the other, a differential protection strategy is required. In N-Boc N-Carboxybenzyl Histamine, the use of both Boc and Cbz groups provides this necessary orthogonality. researchgate.net One group can be selectively removed while the other remains intact, allowing for the stepwise modification of the histamine scaffold. For instance, the Cbz group can be removed by hydrogenolysis while the Boc group remains, or the Boc group can be cleaved with acid while the Cbz group is unaffected. researchgate.net This orthogonal protection scheme is crucial for the synthesis of complex histamine derivatives where precise control over the modification of each nitrogen atom is essential.

Overview of this compound as a Strategic Synthetic Intermediate

This compound is a protected form of histamine that serves as a key intermediate in multi-step organic syntheses. chemicalbook.com Its primary utility lies in the orthogonal nature of its two protecting groups. This allows chemists to selectively deprotect and functionalize either the imidazole nitrogen or the side-chain amino nitrogen, enabling the synthesis of a wide array of complex histamine derivatives with high precision. The strategic use of this intermediate simplifies what would otherwise be a challenging synthetic problem, highlighting the power of protecting group chemistry in modern organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1797986-48-1 |

| Molecular Formula | C18H23N3O4 cymitquimica.comcymitquimica.com |

| Molecular Weight | 345.4 g/mol cymitquimica.com |

| Synonyms | This compound, 1H-Imidazole-1-carboxylic acid, 4-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester chemicalbook.com |

| Purity | Min. 95% cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-11-15(20-13-21)9-10-19-16(22)24-12-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPSJGZHUJQSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc N Carboxybenzyl Histamine

Classical and Established Synthetic Routes

The traditional synthesis of N-Boc N-Carboxybenzyl Histamine (B1213489) typically involves the sequential introduction of the two protecting groups. The order of introduction can be varied to achieve the desired regioselectivity.

Stepwise Installation of N-Boc and N-Carboxybenzyl Protecting Groups

The synthesis of N-Boc N-Carboxybenzyl Histamine is generally achieved through a stepwise process. Due to the higher nucleophilicity of the primary aliphatic amine compared to the imidazole (B134444) nitrogen, the reaction can be controlled to selectively protect the amino group first, followed by the protection of the imidazole ring.

A common approach involves the initial reaction of histamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base to form Nα-Boc-histamine. This reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or a mixture of solvents like THF and water. The choice of base is crucial for the reaction's success, with common options including sodium bicarbonate, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA).

Following the successful installation of the Boc group, the second step involves the protection of the imidazole nitrogen with a carboxybenzyl group. This is typically achieved by reacting Nα-Boc-histamine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a suitable base. The reaction conditions for this step must be carefully controlled to prevent side reactions. The choice of solvent and base can influence the yield and purity of the final product.

Alternatively, the order of protection can be reversed, starting with the protection of the imidazole nitrogen with the Cbz group, followed by the protection of the primary amine with the Boc group. The choice of strategy often depends on the desired final product and the compatibility of the protecting groups with subsequent reaction steps.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. These include the choice of solvent, base, temperature, and the stoichiometry of the reagents.

For the N-Boc protection step, the reaction is often performed at room temperature, although gentle heating may be employed to increase the reaction rate. The use of an excess of (Boc)₂O is common to ensure complete conversion of the starting material. The purification of Nα-Boc-histamine is typically achieved through column chromatography on silica (B1680970) gel.

In the subsequent N-Cbz protection step, the choice of base is critical to neutralize the hydrochloric acid generated during the reaction. Stronger bases may be required for the less nucleophilic imidazole nitrogen. The reaction temperature is also a key parameter to control, with lower temperatures often favored to minimize the formation of byproducts. Purification of the final di-protected product, this compound, is typically performed using column chromatography.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | N-Boc Protection | N-Cbz Protection | Considerations |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Solvent polarity and solubility of reagents and products. |

| Base | Triethylamine (TEA), Sodium Bicarbonate, DIPEA | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate | Base strength should be sufficient to deprotonate the respective nitrogen atom without causing side reactions. |

| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity and reduce byproduct formation. |

| Reagent Stoichiometry | Slight excess of (Boc)₂O | Slight excess of Benzyl Chloroformate | An excess of the protecting group reagent can drive the reaction to completion. |

| Purification | Column Chromatography (Silica Gel) | Column Chromatography (Silica Gel) | Gradient elution is often necessary to separate the product from starting materials and byproducts. |

Advanced and Green Chemistry Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient methods for chemical synthesis. These principles are being applied to the synthesis of protected histamine derivatives, with a focus on catalytic methods, enzymatic processes, and flow chemistry.

Catalytic Syntheses of N-Protected Histamine Scaffolds

Catalytic methods offer the potential for more efficient and atom-economical syntheses of N-protected histamine derivatives. Research in this area is focused on the use of transition metal catalysts or organocatalysts to facilitate the N-protection reactions. For instance, the N-arylation of the imidazole ring can be achieved using copper-catalyzed cross-coupling reactions. While not directly applicable to Cbz protection, this demonstrates the potential for catalytic functionalization of the histamine scaffold.

Chemo-enzymatic Methodologies for Histamine Protection (if applicable)

The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. While the enzymatic N-methylation of histamine is a known biological process, the application of enzymes for the specific installation of Boc and Cbz protecting groups on histamine is not yet a well-established methodology. However, the broader field of chemo-enzymatic synthesis is rapidly advancing, and it is plausible that future research will lead to the development of enzymatic methods for the selective protection of histamine and its derivatives.

Flow Chemistry and Automated Synthesis Techniques in Histamine Derivative Production

Flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals. The use of continuous-flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and high-throughput synthesis.

The synthesis of N-protected histamine derivatives could be adapted to a flow process. For example, the individual protection steps could be carried out in sequential flow reactors, with in-line purification to remove excess reagents and byproducts. This approach could lead to a more efficient and scalable synthesis of this compound.

Automated solid-phase synthesis, a technique widely used in peptide synthesis, also holds promise for the production of histamine derivatives nih.gov. In this approach, histamine could be immobilized on a solid support, and the protecting groups could be introduced in a stepwise and automated fashion. This would streamline the synthesis and purification process, enabling the rapid production of a library of differentially protected histamine analogs for further chemical exploration.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Classical Batch Synthesis | Well-established procedures, versatile for small-scale synthesis. | Can be time-consuming, may require multiple purification steps, potential for lower yields. |

| Catalytic Synthesis | Higher efficiency, atom economy, potential for novel reactivity. | Catalyst development can be challenging, potential for metal contamination in the final product. |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Limited availability of enzymes for specific transformations, potential for substrate scope limitations. |

| Flow Chemistry | Improved safety, better process control, scalability, potential for automation. | Requires specialized equipment, initial optimization can be complex. |

| Automated Solid-Phase Synthesis | High throughput, simplified purification, potential for library synthesis. | Higher cost of reagents and equipment, not always suitable for large-scale production. |

Purification and Isolation Techniques in Research Scale Synthesis

The successful synthesis of this compound in a research setting is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the physicochemical properties of the target compound and the nature of the impurities present. Commonly employed techniques for compounds with similar functionalities, such as protected amino acids and other histamine derivatives, include column chromatography, high-performance liquid chromatography (HPLC), and recrystallization.

Column Chromatography

Column chromatography, particularly using silica gel as the stationary phase, is a fundamental technique for the purification of moderately polar organic compounds like this compound. The separation is based on the differential adsorption of the components of the mixture to the stationary phase while a mobile phase facilitates their movement down the column.

For di-protected histamine derivatives, a common strategy involves the use of a solvent system that provides optimal separation of the desired product from less polar and more polar impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to enhance the resolution of the separation.

Stationary Phase: Silica gel is the most common stationary phase due to its versatility and effectiveness in separating a wide range of organic compounds.

Mobile Phase: A mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate, dichloromethane, or chloroform) is typically used. The polarity of the mobile phase is carefully optimized to achieve the desired separation. For compounds containing both Boc and Cbz protecting groups, a gradient of methanol (B129727) in a chlorinated solvent is often effective. For instance, a mobile phase of dichloromethane-methanol (97:3, v/v) has been successfully used for the purification of N-Boc-N'-Trityl-L-histidine methyl ester, a similarly protected histidine derivative.

High-Performance Liquid Chromatography (HPLC)

For achieving a high degree of purity, particularly on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC is the most common mode used for the purification of protected amino acids and related compounds.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Stationary Phase: C18 columns are widely used due to their high resolving power and broad applicability.

Mobile Phase: A gradient elution is commonly employed, starting with a higher proportion of water and gradually increasing the concentration of the organic modifier. This allows for the efficient elution of compounds with varying polarities. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for amine-containing compounds.

Recrystallization

Recrystallization is a powerful technique for the final purification of solid compounds, provided a suitable solvent can be found. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

The selection of an appropriate solvent system is crucial for successful recrystallization. For compounds with both Boc and Cbz protecting groups, a range of solvents with varying polarities may be screened. Common solvent systems for the recrystallization of protected amino acids and imidazoles include:

Ethanol

Acetone

Toluene

Ethyl acetate/hexane

Methanol

Finding the optimal solvent or solvent pair often requires empirical testing.

Illustrative Data from Purification of Structurally Similar Compounds

Table 1: Representative Parameters for Silica Gel Column Chromatography of Protected Histamine Derivatives

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Dichloromethane/Methanol gradient |

| Example Gradient | 0% to 5% Methanol in Dichloromethane |

| Typical Loading | 1-5% of crude product to silica gel by weight |

| Expected Purity | >95% (by NMR or HPLC) |

| Typical Yield | 70-90% |

Table 2: Representative Parameters for Preparative Reversed-Phase HPLC of N-Protected Amino Acid Derivatives

| Parameter | Value |

| Stationary Phase | C18 Silica Gel (5-10 µm particle size) |

| Column Dimensions | 20 mm x 250 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Example Gradient | 10% to 90% B over 30 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Purity | >98% |

| Typical Yield | 60-80% |

Table 3: Potential Solvents for Recrystallization of N-Protected Imidazole Compounds

| Solvent/Solvent System | Comments |

| Ethanol | Good for moderately polar compounds. |

| Acetone | Effective for many organic solids. |

| Toluene | Useful for aromatic-containing compounds. |

| Ethyl Acetate/Hexane | A common polar/non-polar mixture for inducing crystallization. |

| Methanol | Can be effective for compounds with hydrogen bonding capabilities. |

Applications of N Boc N Carboxybenzyl Histamine in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Histamine (B1213489) Receptor Ligands and Analogs

The differential protection of the amino groups in N-Boc N-Carboxybenzyl Histamine provides a powerful tool for the systematic construction of complex ligands targeting various histamine receptor subtypes. tci-thaijo.org This strategic protection allows for controlled, stepwise modifications of the histamine molecule, which is crucial for developing selective and potent receptor agonists and antagonists.

Strategic Use in H1 Receptor Ligand Synthesis

The histamine H1 receptor is a key target in the development of anti-allergy medications. wikipedia.orgfrontiersin.org The synthesis of novel H1 receptor ligands often involves the elaboration of the histamine side chain. This compound allows for the selective removal of one protecting group, typically the Boc group under acidic conditions, freeing the primary amine for further reactions. This enables the introduction of various substituents to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for the H1 receptor. vu.nlnih.gov For instance, the free amine can be acylated, alkylated, or used in reductive amination reactions to build more complex side chains, a common strategy in the design of potent H1 antagonists. nih.gov

Application in H2, H3, and H4 Receptor Ligand Precursor Synthesis

The utility of this compound extends to the synthesis of ligands for H2, H3, and H4 receptors, each playing distinct physiological roles. tci-thaijo.org

H2 Receptor: The development of H2 receptor antagonists, used to treat gastric ulcers, often requires modification of the histamine core. nih.govresearchgate.net The protected nature of this compound facilitates the introduction of functionalities that mimic the guanidine (B92328) group found in many potent H2 receptor agonists and antagonists. researchgate.net

H3 Receptor: The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.govmdpi.com Designing H3 receptor ligands with high affinity and selectivity is a significant challenge. The step-wise deprotection of this compound allows for the precise construction of the complex pharmacophores required for potent H3 receptor antagonism. mdpi.com

H4 Receptor: The H4 receptor is primarily expressed on immune cells and is a target for inflammatory and allergic conditions. frontiersin.orguu.nlnih.gov The synthesis of selective H4 receptor ligands often involves creating conformationally restricted analogs of histamine. montclair.edu The protected histamine scaffold provides a starting point for building these rigid structures, enabling the exploration of stereochemical diversity to achieve H4 receptor selectivity. uu.nlmontclair.edu

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. ijpsonline.comnih.govrroij.com this compound is an ideal building block for combinatorial library synthesis due to its bifunctional nature and the orthogonal protecting groups.

The "split-and-mix" synthesis strategy, a cornerstone of combinatorial chemistry, can be effectively employed using this protected histamine derivative. muni.cz For example, a resin-bound this compound can have its Boc group removed, and the resulting free amine can be reacted with a variety of carboxylic acids. Subsequently, the Cbz group can be removed, and the second amine can be reacted with another set of building blocks. This approach allows for the generation of a large and diverse library of histamine-based compounds from a common precursor.

Table 1: Illustrative Combinatorial Library Synthesis using this compound

| Step | Reaction | Building Blocks (Examples) | Resulting Structures |

| 1 | Boc Deprotection | Acid (e.g., TFA) | Free primary amine |

| 2 | Acylation of primary amine | R1-COOH (e.g., Acetic acid, Benzoic acid) | Amide formation at the primary amine |

| 3 | Cbz Deprotection | Hydrogenolysis (e.g., H2, Pd/C) | Free secondary amine in the imidazole (B134444) ring |

| 4 | Acylation of secondary amine | R2-COOH (e.g., Propionic acid, Phenylacetic acid) | Diverse library of di-substituted histamine analogs |

Utilization in Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-phase organic synthesis (SPOS) is a technique where molecules are built on a solid support, such as a resin bead. muni.czgoogle.com This methodology simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. This compound is well-suited for SPOS.

The histamine derivative can be anchored to a solid support through one of its functional groups, leaving the other protected amine available for reaction. The use of orthogonal protecting groups is particularly advantageous in SPOS. For example, the Boc group can be removed under acidic conditions without affecting an acid-labile linker to the solid support, while the Cbz group can be removed by hydrogenolysis, which is compatible with many solid supports. google.comnih.gov This allows for the sequential and controlled construction of complex molecules on the solid phase, which is particularly useful in the synthesis of peptides and other oligomers containing a histamine moiety. nih.gov

Contributions to the Synthesis of Novel Heterocyclic Systems Incorporating the Histamine Moiety

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. uomus.edu.iqopenmedicinalchemistryjournal.com The imidazole ring of histamine is a key heterocyclic motif. This compound serves as a valuable starting material for the synthesis of more complex and novel heterocyclic systems that incorporate the histamine scaffold.

By selectively deprotecting one of the nitrogen atoms, it can participate in cyclization reactions to form fused or spiro-heterocyclic systems. For example, the primary amine, after deprotection of the Boc group, can be reacted with a bifunctional electrophile to construct a new ring fused to the histamine side chain. These novel heterocyclic systems can lead to the discovery of compounds with unique pharmacological profiles.

Intermediate in the Total Synthesis of Natural Products (e.g., Nitrogen-Containing Alkaloids)

Nitrogen-containing alkaloids are a diverse group of natural products, many of which possess significant biological activities. mdpi.combeilstein-journals.org The total synthesis of these complex molecules is a major endeavor in organic chemistry. beilstein-journals.orgnih.govnih.gov this compound can serve as a crucial intermediate in the synthesis of certain alkaloids that contain a histamine or a related aminoethylimidazole substructure.

The protected nature of this compound allows for the introduction of the histamine moiety at a specific stage of a complex synthesis without interfering with other reactive functional groups present in the synthetic intermediates. The ability to selectively deprotect and further functionalize the nitrogen atoms provides the synthetic flexibility required to construct the intricate architectures of many alkaloids. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Boc N-Carboxybenzyl Histamine, and how is the product characterized?

- Methodological Answer : The synthesis involves sequential protection of histamine’s amine groups. First, the Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions, followed by Cbz (carboxybenzyl) protection using benzyl chloroformate. Purification is achieved through solvent precipitation (e.g., ice-cold diethyl ether in acetonitrile) . Characterization relies on 1H-NMR : A singlet at δ=1.44 ppm confirms the Boc group, while aromatic proton signals (δ=7.2–7.4 ppm) indicate the Cbz moiety. Purity is validated via ninhydrin assays for free amines .

Q. What experimental protocols ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Follow guidelines for rigorous experimental reporting:

- Synthesis : Document reagent stoichiometry, solvent systems, and reaction times. For example, use a 1:1.2 molar ratio of histamine to Boc anhydride in THF with triethylamine as a base .

- Characterization : Provide full NMR spectral data (1H and 13C), including integration values and coupling constants. Cross-reference with literature peaks (e.g., δ=1.44 ppm for Boc) .

- Purity Analysis : Use HPLC with UV detection (λ=254 nm) and report retention times relative to standards .

Q. How do N-Boc and N-Cbz protecting groups influence the reactivity of histamine in subsequent synthetic steps?

- Methodological Answer : The Boc group (acid-labile) and Cbz group (hydrogenolysis-sensitive) allow orthogonal deprotection. For example:

- Boc Removal : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2 hours) to selectively cleave Boc without affecting Cbz .

- Cbz Removal : Apply catalytic hydrogenation (10% Pd/C, H₂ at 1 atm) in ethanol. Monitor completion via TLC (Rf shift) .

Advanced Research Questions

Q. How can conflicting literature reports on deprotection efficiency be resolved when working with this compound?

- Methodological Answer : Discrepancies often arise from reaction conditions or analytical methods. To resolve:

- Systematic Replication : Repeat reported procedures while controlling variables (e.g., catalyst loading, solvent purity). For instance, compare TFA-mediated Boc deprotection (batch) vs. solid acid catalysts (e.g., Amberlyst-15) in continuous flow reactors .

- Advanced Analytics : Use LC-MS to detect side products (e.g., incomplete deprotection or over-acidification byproducts). Quantify yields via internal standards .

Q. What strategies minimize side reactions during the deprotection of this compound in complex molecular systems?

- Methodological Answer :

- Acid Sensitivity : For acid-labile substrates, replace TFA with milder alternatives (e.g., HCl in dioxane) or heterogeneous catalysts (e.g., sulfonated graphene) to reduce exposure time .

- Orthogonal Protection : Introduce temporary protecting groups (e.g., Fmoc for amines) before deprotection to shield reactive sites .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How can researchers optimize continuous flow systems for scalable synthesis or deprotection of this compound?

- Methodological Answer :

- Catalyst Selection : Test solid Brønsted acids (e.g., Nafion SAC-13) in packed-bed reactors. Optimize flow rates (0.1–0.5 mL/min) and temperature (40–60°C) to maximize conversion .

- Solvent Compatibility : Use low-boiling solvents (e.g., acetonitrile) to facilitate in-line distillation and product isolation. Validate with GC-MS to ensure no solvent interference .

- Recyclability : Assess catalyst stability over 5–10 cycles via ICP-OES for metal leaching or BET surface area analysis .

Data Analysis and Contradiction Resolution

Q. What analytical techniques are critical for validating the structural integrity of this compound derivatives?

- Methodological Answer :

- Multinuclear NMR : Assign all 1H and 13C signals, including DEPT-135 for quaternary carbons. Compare with computed spectra (DFT calculations) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are obtainable) .

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Meta-Analysis : Compile yield data from 10+ studies and perform statistical analysis (e.g., ANOVA) to identify outliers. Variables like solvent purity (<99% vs. >99.5%) significantly impact yields .

- Controlled Replication : Reproduce high-yield methods under inert atmospheres (Argon) to exclude moisture/O₂ effects. Report yields as averages of triplicate runs .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.